N,N-Di-Boc-6-chloro-9H-purin-2-amine, also known as 6-chloro-2-(di-tert-butoxycarbonylamino)-9H-purine, is a derivative of purine with significant relevance in medicinal chemistry and biochemistry. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amino group at the 2-position of the purine ring, which enhances its stability and solubility in various solvents. The chemical structure can be denoted by the molecular formula and a molecular weight of approximately 369.803 g/mol .
N,N-Di-Boc-6-chloro-9H-purin-2-amine falls under the category of heterocyclic compounds, specifically purines, which are essential components of nucleic acids and play a crucial role in cellular metabolism. Its classification can be further detailed as follows:
The synthesis of N,N-Di-Boc-6-chloro-9H-purin-2-amine typically involves several steps that may include:
The synthesis can yield high percentages (up to 94%) depending on the specific conditions used, including temperature and reaction time .
N,N-Di-Boc-6-chloro-9H-purin-2-amine participates in various chemical reactions due to its functional groups:
The efficiency and selectivity of these reactions depend on the reaction conditions, including solvent choice and temperature.
The mechanism of action for N,N-Di-Boc-6-chloro-9H-purin-2-amine primarily relates to its role as a precursor in synthesizing purine analogs that can act as receptor agonists or inhibitors in biochemical pathways.
Studies indicate that derivatives of this compound exhibit significant biological activities, including antiviral and anticancer properties .
Physical property data such as melting point and boiling point are often not available due to the compound's sensitivity and tendency to decompose under certain conditions .
N,N-Di-Boc-6-chloro-9H-purin-2-amino has several scientific applications:
This compound exemplifies the importance of structural modifications in enhancing biological activity and expanding its applicability in medicinal chemistry.
The adoption of Boc protection in purine chemistry emerged from the need to stabilize reactive nucleobases during multi-step syntheses. Early nucleoside analogs like acyclovir and ribavirin faced limitations in receptor selectivity due to conformational flexibility. The introduction of methanocarba ribose substitutes (e.g., [3.1.0]bicyclohexane) locked nucleosides in bioactive conformations, enhancing affinity for targets like P2Y₁ and A₃ adenosine receptors. Boc-protected intermediates proved indispensable here:
N,N-Di-Boc-6-chloro-9H-purin-2-amine serves as a versatile scaffold for synthesizing antiviral and anticancer nucleosides. The 6-chloro and 2-amino groups provide orthogonal sites for chemoselective derivatization, while Boc protection prevents undesired side reactions during glycosylation:
Target Nucleoside | Synthetic Step | Role of Boc Group | Yield |
---|---|---|---|
2-Methylthio-methanocarba-adenosine | Mitsunobu coupling with bicyclic alcohol | Prevents phosphazane complex formation | 94% [6] |
Carbocyclic oxetanocin benzoate | Nucleobase functionalization prior to glycosylation | Enables mild deprotection post-coupling | 67% [3] |
6-Chloro-9-β-D-ribofuranosylpurine | Regioselective N9-alkylation | Blocks N7 isomerization | 76% [3] |
Di-Boc protection transforms 6-chloro-2-aminopurine from a labile compound into a handling-optimized intermediate by addressing three key challenges:
Table 2: Boc Deprotection Methods Compatible with Purine Scaffolds
Method | Conditions | Functional Group Tolerance | Yield Range |
---|---|---|---|
Oxalyl chloride/MeOH | 3 equiv, RT, 1–4 h | Aromatics, heterocycles, esters | 76–90% [8] |
TFA/DCM | 20–50% v/v, 0°C–RT, 0.5–2 h | Silyl ethers, ketones | 85–95% [4] |
Thermal cleavage | >100°C, neat or solvent | Base-stable groups | 40–60% [8] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3